Cas no 105-36-2 (Ethyl bromoacetate)

Ethyl bromoacetate (C₄H₇BrO₂) is a versatile alkylating agent and ester derivative of bromoacetic acid. It is a clear to pale yellow liquid with a pungent odor, commonly used in organic synthesis for introducing the bromoacetate group. Its high reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Ethyl bromoacetate is particularly useful in nucleophilic substitution reactions and as a precursor for heterocyclic compounds. The compound should be handled with care due to its lachrymatory and irritant properties. It is typically stored under inert conditions to maintain stability. Its efficient reactivity and broad applicability make it a key reagent in synthetic chemistry.
Ethyl bromoacetate structure
Ethyl bromoacetate structure
Product Name:Ethyl bromoacetate
CAS No:105-36-2
MF:C4H7BrO2
MW:167.001
MDL:MFCD00000191
CID:35322
PubChem ID:87563553

Ethyl bromoacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl bromoacetate
    • Aceticacid,bromo-,ethylester
    • Antol
    • bromoacetated’ethyle
    • bromo-aceticaciethylester
    • Ethoxycarbonylmethyl bromide
    • Ethyl alpha-bromoacetate
    • Ethyl bromacetate
    • Ethyl 2-bromoacetate
    • 2-bromobutanoate
    • 2-bromoacetic acid ethyl ester
    • α-bromoacetic acid ethyl ester
    • BROMOACETIC ACID ETHYL ESTER
    • 4-Methoxybenzyl alcohol
    • ETHYL BROMOACETATE FOR SYNTHESIS
    • hyl bromoacetate
    • ethylbromoethanoate
    • ethylmonobromoacetate
    • thyl monobromoacetate
    • ethylbromacetate
    • ethoxycarbonylmethylbromide
    • Ethyl bromoacetate 95+ %
    • Ethyl bromoacetate, 99%
    • NSC-8832
    • CCRIS 6802
    • BrCH2COOEt
    • HSDB 5069
    • BRN 0506456
    • ETHYL BROMOACETATE (1-13C)
    • ethyl 2-bromoethanoate
    • bromoacetic acid-ethylester
    • ETHYL 2-BROMOACETATE [HSDB]
    • NCGC00091081-02
    • UNII-D20KFB313W
    • STL372706
    • Acetic acid, 2bromo, ethyl ester
    • 105-36-2
    • BP-21381
    • DTXCID20587
    • Ethylbromoacetat
    • BrCH2C(O)OC2H5
    • Ethyl monobromoacetate
    • BDBM50318514
    • ethyl bromoactate
    • Tox21_200152
    • Q413962
    • D20KFB313W
    • Ethyl alphabromoacetate
    • bromo-acetic acid ethyl ester
    • Ethyl bromoacetate, purum, >=97.0% (GC)
    • NSC 8832
    • Ethyl bromoacetate, reagent grade, 98%
    • 2-bromo-acetic acid ethyl ester
    • Acetic acid, bromo-, ethyl ester
    • D88162
    • bromacetic acid ethyl ester
    • bromoacetic acid ethylester
    • ethyl 2bromoacetate
    • ETHYL BROMOETHANOATE
    • ethyl bromo-acetate
    • BrCH2CO2Et
    • (ETHOXYCARBONYL)METHYL BROMIDE
    • NSC8832
    • ethyl 2-bromo-acetate
    • NCGC00091081-01
    • Acetic acid, bromo, ethyl ester
    • bromoacetic acid ethyl
    • BBL027288
    • EINECS 203-290-9
    • AI3-28575
    • UN1603
    • Acetic acid, 2-bromo-, ethyl ester
    • ethyl-bromoacetate
    • monobromoacetic acid ethyl ester
    • Bromoacetic Acid Ethyl Ester; Bromoacetic Acid Ethyl Ester; Ethyl [1,2]Bromoacetate;
    • MFCD00000191
    • NCGC00257706-01
    • bromo-acetic acid ethylester
    • WLN: E1VO2
    • bromoacetic acid-ethyl ester
    • ehtyl bromoacetate
    • CHEMBL1085948
    • BCP04940
    • UN 1603
    • Bromo acetic acid ethyl ester
    • ethyl-2-bromoacetate
    • CAS-105-36-2
    • ethyl bromoaceate
    • SCHEMBL5658
    • DB-029734
    • ethylbromoacetate
    • ethyl bromo acetate
    • alpha-bromoacetic acid ethyl ester
    • ethyl 2-bromoaceate
    • 4-02-00-00527 (Beilstein Handbook Reference)
    • ethy bromoacetate
    • NS00021472
    • DTXSID4020587
    • Ethyl .alpha.-bromoacetate
    • B0532
    • BrCH2CO2C2H5
    • AKOS000118840
    • ethyl a-bromoacetate
    • BrCH2CO2CH2CH3
    • Ethyl bromoacetate [UN1603] [Poison]
    • ethyl 2-bromacetate
    • Bromoacetic acid, ethyl ester
    • MDL: MFCD00000191
    • Inchi: 1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
    • InChI Key: PQJJJMRNHATNKG-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CBr
    • BRN: 506456

Computed Properties

  • Exact Mass: 165.96300
  • Monoisotopic Mass: 165.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 62.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: Colorless to yellow liquid [1]
  • Density: 1.506
  • Melting Point: -38 ºC
  • Boiling Point: 157°C
  • Flash Point: 47 ºC
  • Refractive Index: 1.45-1.452
  • Solubility: water: insoluble
  • Water Partition Coefficient: Miscible with ethanol, acetone, benzene and ethyl ether. Immiscible with water.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, water, strong acids.
  • PSA: 26.30000
  • LogP: 0.94440
  • Solubility: Insoluble in water, miscible in ethanol, diethyl ether, soluble in benzene, acetone. [9]
  • Vapor Pressure: 2.6 mm Hg ( 25 °C)
  • FEMA: 2539
  • Sensitiveness: Sensitive to light

Ethyl bromoacetate Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H300,H310,H330
  • Warning Statement: P260,P264,P280,P284,P301+P310,P302+P350
  • Hazardous Material transportation number:UN 1603 6.1/PG 2
  • WGK Germany:1
  • Hazard Category Code: R26/27/28
  • Safety Instruction: S26-S45-S7/9-S1/2
  • FLUKA BRAND F CODES:19
  • RTECS:AF6000000
  • Hazardous Material Identification: T+
  • TSCA:Yes
  • Risk Phrases:R26/27/28
  • Packing Group:II
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Keep container closed when not in use. Store in a cool, dry and well ventilated area, away from incompatible substances and flammable substances,
  • Packing Group:II
  • Hazard Level:6.1
  • Safety Term:6.1

Ethyl bromoacetate Customs Data

  • HS CODE:29159080
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Ethyl bromoacetate Pricemore >>

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Ethyl bromoacetate Production Method

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(CAS:105-36-2)Ethyl Bromoacetate
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Ethyl bromoacetate Related Literature

Additional information on Ethyl bromoacetate

Ethyl bromoacetate (CAS No. 105-36-2): A Versatile Chemical Intermediate in Modern Research

Ethyl bromoacetate, with the chemical formula C₄H₅BrO₂ and CAS number 105-36-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester derivative of bromoacetic acid is widely recognized for its utility as a building block in the preparation of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a bromine atom and an ester group makes it a valuable intermediate for various chemical transformations, including nucleophilic substitution, condensation reactions, and polymerization processes.

The compound's structure, characterized by a polar ester group and an electrophilic bromine substituent, facilitates its role as a reagent in synthetic chemistry. Ethyl bromoacetate is particularly noteworthy in the context of medicinal chemistry, where it serves as a precursor for synthesizing bioactive molecules. Its reactivity allows for the introduction of diverse functional groups, making it indispensable in the construction of heterocyclic compounds, which are prevalent in many pharmacologically active agents.

Recent advancements in synthetic methodologies have highlighted the importance of ethyl bromoacetate in the development of innovative drug candidates. For instance, researchers have leveraged its reactivity to develop new analogs of known drugs with improved pharmacokinetic properties. The compound's ability to undergo facile functionalization has been exploited in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer. These inhibitors often require complex scaffolds that incorporate both hydrophobic and hydrophilic regions for optimal binding to their target enzymes.

In addition to its role in pharmaceuticals, ethyl bromoacetate has found applications in materials science and agrochemical research. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength. Furthermore, derivatives of ethyl bromoacetate have been investigated for their potential use as intermediates in the synthesis of pesticides and herbicides, contributing to the development of more effective crop protection agents.

The compound's versatility is further underscored by its use in cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura and Stille couplings have been employed to introduce ethyl bromoacetate-derived moieties into larger molecular frameworks. These reactions are particularly valuable in constructing biaryl structures, which are common motifs in biologically active compounds. The ability to efficiently incorporate these fragments into drug candidates has accelerated the discovery process in medicinal chemistry.

From a regulatory perspective, ethyl bromoacetate is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures must be followed to ensure safe laboratory practices. While it is not classified as a hazardous material under typical conditions, its reactivity necessitates careful storage and handling to prevent unintended reactions.

The ongoing research into ethyl bromoacetate continues to reveal new applications and synthetic strategies. As computational chemistry advances, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. These computational approaches complement traditional synthetic methods by providing rapid screening of potential candidates before experimental validation.

The compound's role as a key intermediate is expected to grow alongside advancements in synthetic chemistry and drug discovery technologies. Its broad applicability across multiple disciplines underscores its importance as a chemical building block. As research progresses, new methodologies will likely emerge that further expand the utility of ethyl bromoacetate in creating innovative solutions for scientific and industrial challenges.

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:105-36-2)
SFD1664
Purity:99%
Quantity:25KG,200KG,1000KG
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:105-36-2)溴乙酸乙酯
LE25513119;LE7149;LE17334
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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